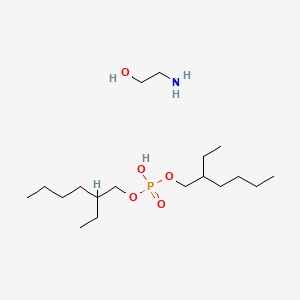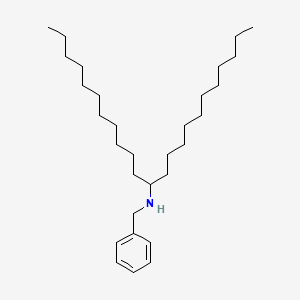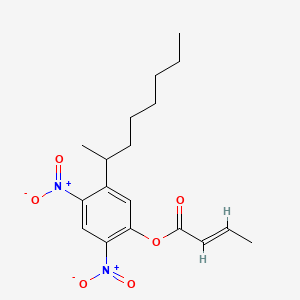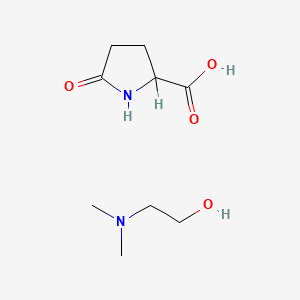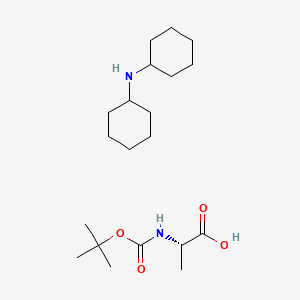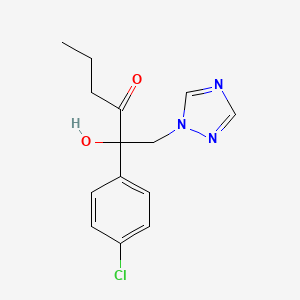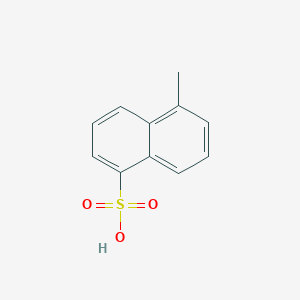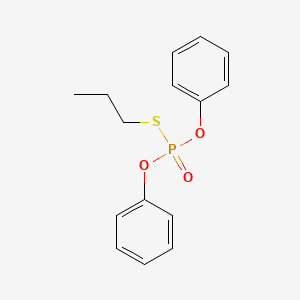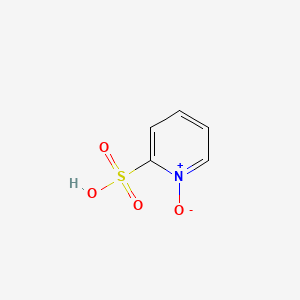
1-oxidopyridin-1-ium-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxidopyridin-1-ium-2-sulfonic acid is a chemical compound with the molecular formula C5H5NO3S It is a derivative of pyridine, where the nitrogen atom is oxidized, and a sulfonic acid group is attached to the second carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxidopyridin-1-ium-2-sulfonic acid typically involves the oxidation of pyridine derivatives followed by sulfonation. One common method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfonic acid group . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids and sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the oxidation of pyridine derivatives in the presence of catalysts and controlled reaction conditions to achieve the desired product. The use of advanced techniques such as catalytic oxidation and sulfonation in a single step can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-oxidopyridin-1-ium-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: It can be reduced to its corresponding pyridine derivative.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can revert the compound to its pyridine derivative.
Aplicaciones Científicas De Investigación
1-oxidopyridin-1-ium-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-oxidopyridin-1-ium-2-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and oxidized nitrogen groups. These functional groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate biological pathways and chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinesulfonic acid, 1-oxide: Similar structure with the sulfonic acid group at the third position.
Pyridine, 1-oxide: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Uniqueness
1-oxidopyridin-1-ium-2-sulfonic acid is unique due to the presence of both the oxidized nitrogen and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
28789-68-6 |
|---|---|
Fórmula molecular |
C5H5NO4S |
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
1-oxidopyridin-1-ium-2-sulfonic acid |
InChI |
InChI=1S/C5H5NO4S/c7-6-4-2-1-3-5(6)11(8,9)10/h1-4H,(H,8,9,10) |
Clave InChI |
JFWLUVJNISGVLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)S(=O)(=O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


